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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

Cat. No.: B042115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
tribromobenzene, a key intermediate in various chemical syntheses. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols utilized for their acquisition. This information is

crucial for the unambiguous identification and characterization of this compound in research

and development settings.

Spectroscopic Data Summary
The empirical formula of 1,2,3-Tribromobenzene is C₆H₃Br₃, with a molecular weight of 314.8

g/mol . The spectroscopic data presented below provides a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.24 Triplet 1H H-5

7.63 Doublet 2H H-4, H-6

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

124.0 C-1, C-3

129.6 C-2

131.5 C-5

134.9 C-4, C-6

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

Peak Position (cm⁻¹) Description

3080 C-H Aromatic Stretch

1550 C=C Aromatic Ring Stretch

1420 C=C Aromatic Ring Stretch

1120 C-H In-plane Bending

1020 C-H In-plane Bending

780 C-H Out-of-plane Bending

720 C-Br Stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment

312 33 [M]⁺ (⁷⁹Br₃)

314 100 [M]⁺ (⁷⁹Br₂⁸¹Br)

316 98 [M]⁺ (⁷⁹Br⁸¹Br₂)

318 32 [M]⁺ (⁸¹Br₃)

235 25 [M-Br]⁺

156 30 [M-2Br]⁺

75 40 [C₆H₃]⁺

Experimental Protocols
The following sections outline the methodologies for the acquisition of the presented

spectroscopic data.

NMR Spectroscopy
Sample Preparation: A solution of 1,2,3-tribromobenzene was prepared by dissolving

approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition: Both ¹H and ¹³C NMR spectra were recorded on a 90

MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation

delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled sequence was used, and

approximately 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: The IR spectrum was obtained using the solid film method. A small

amount of 1,2,3-tribromobenzene was dissolved in a volatile organic solvent (e.g.,

dichloromethane). A drop of this solution was placed on a potassium bromide (KBr) salt plate,

and the solvent was allowed to evaporate, leaving a thin film of the solid compound on the

plate.

Instrumentation and Data Acquisition: The spectrum was recorded using a Fourier Transform

Infrared (FT-IR) spectrometer. The sample was placed in the instrument's sample holder, and

the spectrum was acquired over the range of 4000-400 cm⁻¹. A background spectrum of the

clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation and Ionization: The mass spectrum was obtained using an electron

ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the

ion source via a direct insertion probe. The sample was vaporized by heating, and the gaseous

molecules were bombarded with a beam of electrons with an energy of 70 eV.

Instrumentation and Data Acquisition: The resulting ions were accelerated and separated by a

quadrupole mass analyzer. The detector recorded the abundance of each ion as a function of

its mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 1,2,3-Tribromobenzene.
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Caption: General workflow for the spectroscopic analysis of 1,2,3-Tribromobenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Tribromobenzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042115#spectroscopic-data-of-1-2-3-
tribromobenzene-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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